REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[CH2:22](O)[CH3:23]>>[CH2:22]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[CH3:11])[CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
425 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 days
|
Duration
|
3 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 100 mL volume under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The reduced mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic phase was successively washed with saturated bicarbonate and brine solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 28.2 g of a clear liquid product
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)Br)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |